Computed Lipophilicity (XlogP) Differentiates (5R,8aR)-5-Methyl from Unsubstituted δ-Coniceine and from the (5R,8aS)-rel Diastereomer
The introduction of the 5-methyl substituent in (5R,8aR)-octahydro-5-methylindolizine raises the predicted XlogP to 2.1, compared with an estimated XlogP of approximately 1.5–1.7 for unsubstituted octahydroindolizine (δ-coniceine, CAS 13618-93-4). This shift of approximately 0.4–0.6 log units substantially alters predicted membrane permeability and blood–brain barrier penetration potential. The (5R,8aS)-rel diastereomer (CAS 586347-03-7), despite sharing the same molecular formula and molecular weight, exhibits a distinct boiling point of 177.8±8.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm³, suggesting different intermolecular interactions that may reflect subtle conformational differences in solution .
| Evidence Dimension | Computed lipophilicity (XlogP) and physical property comparison |
|---|---|
| Target Compound Data | XlogP = 2.1; MW = 139.24 g/mol; molecular formula C₉H₁₇N |
| Comparator Or Baseline | δ-Coniceine (octahydroindolizine): XlogP ~1.5–1.7 (estimated), MW = 125.21 g/mol, C₈H₁₅N; (5R,8aS)-rel diastereomer: MW = 139.238 g/mol, BP = 177.8±8.0 °C, density 0.9±0.1 g/cm³ |
| Quantified Difference | ΔXlogP ≈ +0.4 to +0.6 vs. unsubstituted scaffold; ΔMW = -14.03 vs. δ-coniceine; ΔBP not reported for (5R,8aR) isomer |
| Conditions | Computational prediction from Chem960 database for (5R,8aR) compound; ChemSrc database for (5R,8aS)-rel diastereomer; NIST for δ-coniceine |
Why This Matters
Higher XlogP suggests improved passive membrane permeability for CNS-targeted screening libraries, while the distinct boiling point of the diastereomer provides a quality-control handle for distinguishing stereoisomers during procurement and analytical verification.
